molecular formula C11H15ClN2S B373905 N-butyl-N'-(4-chlorophenyl)thiourea

N-butyl-N'-(4-chlorophenyl)thiourea

Cat. No.: B373905
M. Wt: 242.77g/mol
InChI Key: GEALCLYFTLJGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N'-(4-chlorophenyl)thiourea is a thiourea derivative characterized by a butyl group attached to one nitrogen atom and a 4-chlorophenyl group attached to the other. Thiourea derivatives are widely studied for their diverse applications, including antimicrobial activity, material science, and coordination chemistry.

Properties

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77g/mol

IUPAC Name

1-butyl-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C11H15ClN2S/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI Key

GEALCLYFTLJGTC-UHFFFAOYSA-N

SMILES

CCCCNC(=S)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystallography

  • N-Allyl-N'-(4-chlorophenyl)thiourea (CAS 14255-79-9): This analogue replaces the butyl group with an allyl moiety. X-ray studies reveal it crystallizes in a monoclinic system (space group P2₁), with intermolecular N–H···S hydrogen bonds stabilizing the structure.
  • 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b): The furanmethyl substituent introduces aromaticity and planar geometry. It crystallizes in centrosymmetric space group P2₁/c, with hydrogen bonds forming a 2D network. Compared to the butyl derivative, the furan group may enhance π-π stacking interactions but reduce solubility in non-polar solvents .
  • N-(4-Chlorobutanoyl)-N'-phenylthiourea: The chlorobutanoyl group creates a planar carbonyl-thiourea fragment (max. deviation: 0.024 Å), facilitating strong intermolecular hydrogen bonds.

Physicochemical Properties

Compound Molecular Weight Substituents Key Features
N-Butyl-N'-(4-chlorophenyl)thiourea ~256.75 (calc.) Butyl, 4-chlorophenyl High lipophilicity; flexible alkyl chain
N-Allyl-N'-(4-chlorophenyl)thiourea 226.73 Allyl, 4-chlorophenyl Planar geometry; moderate solubility in polar solvents
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea - Furanmethyl, 4-chlorophenyl Strong π-π interactions; centrosymmetric packing
N-(4-Chlorobutanoyl)-N'-phenylthiourea - Chlorobutanoyl, phenyl Planar carbonyl-thiourea fragment; rigid structure

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